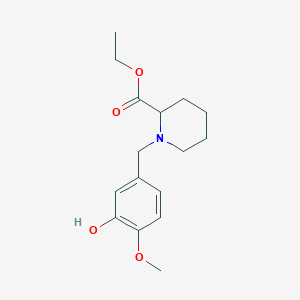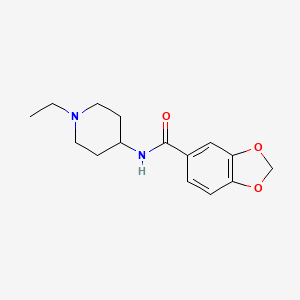![molecular formula C17H27NO B5233018 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. DMPP belongs to the class of pyrrolidine derivatives and is structurally similar to other compounds such as nicotine and anandamide.
Mechanism of Action
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist for the alpha7 nAChR, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine can improve cognitive function and memory in animal models. Additionally, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its high selectivity for the alpha7 nAChR, which allows for more precise targeting of this receptor. However, one limitation of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine. One area of interest is the development of more potent and selective ligands for the alpha7 nAChR. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine on cognitive function and inflammation. Finally, there is potential for the development of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics for the treatment of various diseases, including Alzheimer's disease and chronic pain.
Conclusion
In conclusion, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is a promising compound with potential applications in pharmacology and medicine. Its high selectivity for the alpha7 nAChR and its various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its effects and to develop more potent and effective 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics.
Synthesis Methods
The synthesis of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine involves the reaction of 3,5-dimethylphenol with 1-bromo-5-chloropentane, followed by the addition of pyrrolidine and sodium hydride. The resulting compound is then purified through column chromatography to obtain pure 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine.
Scientific Research Applications
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in pharmacology and medicine. One of the most promising areas of research is the use of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine as a ligand for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and inflammation.
properties
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-12-16(2)14-17(13-15)19-11-7-3-4-8-18-9-5-6-10-18/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOURYEXBVLUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,5-Dimethylphenoxy)pentyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)


![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)